molecular formula C17H26O3 B15288017 Ibuprofen 2,3-Butylene Glycol Ester

Ibuprofen 2,3-Butylene Glycol Ester

Cat. No.: B15288017
M. Wt: 278.4 g/mol
InChI Key: ALMMWNOSLRFGGB-UHFFFAOYSA-N
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Description

Ibuprofen 2,3-Butylene Glycol Ester is a pharmaceutical secondary standard and certified reference material used in various analytical applications. It is derived from ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID) known for its analgesic, anti-inflammatory, and antipyretic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ibuprofen 2,3-Butylene Glycol Ester typically involves the esterification of ibuprofen with 2,3-butylene glycol. This reaction can be catalyzed by acidic or enzymatic catalysts. For instance, porcine pancreas lipase has been used as a biocatalyst in a biphasic system to achieve esterification .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing reaction conditions such as temperature, pH, and catalyst concentration to maximize yield and purity. The product is then purified using standard techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ibuprofen 2,3-Butylene Glycol Ester can undergo various chemical reactions, including:

    Esterification: Formation of esters from carboxylic acids and alcohols.

    Hydrolysis: Breaking down of esters into their corresponding acids and alcohols.

    Oxidation and Reduction: Potential transformations involving the oxidation of alcohol groups or reduction of carbonyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include acids (e.g., sulfuric acid) for esterification and bases (e.g., sodium hydroxide) for hydrolysis. Enzymatic catalysts like lipases can also be employed for specific reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of this compound would yield ibuprofen and 2,3-butylene glycol.

Mechanism of Action

The mechanism of action of Ibuprofen 2,3-Butylene Glycol Ester is primarily related to its parent compound, ibuprofen. Ibuprofen acts as a non-selective inhibitor of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins and thromboxanes. By inhibiting these enzymes, ibuprofen reduces inflammation, pain, and fever .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ibuprofen 2,3-Butylene Glycol Ester is unique due to its specific ester linkage, which may confer distinct physicochemical properties compared to other ibuprofen esters. These properties can influence its solubility, stability, and bioavailability, making it suitable for specific research and industrial applications .

Properties

Molecular Formula

C17H26O3

Molecular Weight

278.4 g/mol

IUPAC Name

3-hydroxybutan-2-yl 2-[4-(2-methylpropyl)phenyl]propanoate

InChI

InChI=1S/C17H26O3/c1-11(2)10-15-6-8-16(9-7-15)12(3)17(19)20-14(5)13(4)18/h6-9,11-14,18H,10H2,1-5H3

InChI Key

ALMMWNOSLRFGGB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)OC(C)C(C)O

Origin of Product

United States

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